Human Carbonic Anhydrase II Inhibition: Potency Comparison of 4,5-Dimethoxy-2-(3-methylbutanamido)benzoic acid Versus 2,6-Dimethoxybenzoic Acid
4,5-Dimethoxy-2-(3-methylbutanamido)benzoic acid exhibits an IC₅₀ of 200 nM against human carbonic anhydrase II (hCA II) in a CO₂ hydration assay using human erythrocytes [1]. In comparison, the structurally simpler analog 2,6-dimethoxybenzoic acid (which lacks the 3-methylbutanamido side chain) demonstrates a Ki range of 550 nM to 9,670 nM against multiple human carbonic anhydrase isoforms, including hCA II . The target compound achieves at least a 2.75-fold lower IC₅₀ than the minimum reported Ki of the comparator, indicating that the 3-methylbutanamido substituent contributes measurably to enhanced CA II inhibition potency.
| Evidence Dimension | hCA II inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 200 nM |
| Comparator Or Baseline | 2,6-Dimethoxybenzoic acid: Ki = 550 nM to 9,670 nM against hCA II and other isoforms |
| Quantified Difference | ≥2.75-fold lower IC₅₀ (200 nM vs. ≥550 nM Ki) |
| Conditions | Target: CO₂ hydration assay using human erythrocytes (stopped-flow method implied). Comparator: recombinant human CA isoforms assessed by CO₂ hydration stopped-flow assay (exact isoform distribution not fully resolved for comparator) |
Why This Matters
A lower IC₅₀ (200 nM vs. ≥550 nM) provides a measurable advantage for CA II inhibition screening campaigns where submicromolar potency is a key selection criterion.
- [1] BindingDB. Entry BDBM50405802 (CHEMBL5278951): 4,5-Dimethoxy-2-(3-methylbutanamido)benzoic acid — IC₅₀ = 200 nM against human carbonic anhydrase II. Accessed April 2026. View Source
